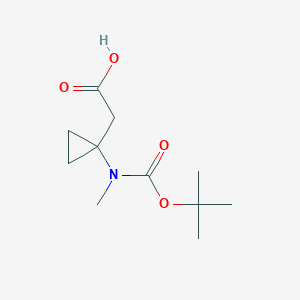

2-(1-((Tert-butoxycarbonyl)(methyl)amino)cyclopropyl)acetic acid

Description

2-(1-((Tert-butoxycarbonyl)(methyl)amino)cyclopropyl)acetic acid is a cyclopropane-containing carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected methylamino group on the cyclopropane ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly for introducing protected amine functionalities into larger molecules. Its Boc group ensures stability during synthetic steps while allowing selective deprotection under acidic conditions (e.g., trifluoroacetic acid) .

Properties

IUPAC Name |

2-[1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclopropyl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12(4)11(5-6-11)7-8(13)14/h5-7H2,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHBMTBLHTGBEMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1(CC1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((Tert-butoxycarbonyl)(methyl)amino)cyclopropyl)acetic acid typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The precursor, di-tert-butyl dicarbonate, is a common reagent used for this purpose . The reaction conditions often involve mild bases and solvents like dichloromethane to facilitate the nucleophilic addition-elimination process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(1-((Tert-butoxycarbonyl)(methyl)amino)cyclopropyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while oxidation can produce carboxylic acids or ketones .

Scientific Research Applications

2-(1-((Tert-butoxycarbonyl)(methyl)amino)cyclopropyl)acetic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(1-((Tert-butoxycarbonyl)(methyl)amino)cyclopropyl)acetic acid involves its interaction with molecular targets through its functional groups. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. Upon deprotection, the free amine can participate in various biochemical pathways, potentially interacting with enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Analysis

The table below highlights key structural differences between the target compound and analogous cyclopropane-acetic acid derivatives:

Key Observations:

- Substituent Position: The target compound’s Boc-methylamino group is directly attached to the cyclopropane, whereas analogs like 1784351-60-5 feature a Boc-aminomethyl group via a methylene bridge, altering steric and electronic properties .

- Reactivity : Bromine in 221.06 g/mol () facilitates nucleophilic substitutions, while the thiol group in 144.19 g/mol () enables disulfide bond formation or conjugation reactions .

Physicochemical Properties

- Hydrophobicity : The Boc group in the target compound increases lipophilicity compared to deprotected amines, reducing aqueous solubility but improving membrane permeability .

- Stability : The Boc group resists basic conditions but is cleaved by acids, whereas thiols () are prone to oxidation, requiring inert handling .

Biological Activity

2-(1-((Tert-butoxycarbonyl)(methyl)amino)cyclopropyl)acetic acid, also known by its CAS number 1784351-60-5, is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

- Molecular Formula : C₁₁H₁₉NO₄

- Molecular Weight : 229.27 g/mol

- CAS Number : 1784351-60-5

- Purity : Typically around 95% in commercial preparations.

The structure of this compound features a cyclopropyl group attached to an acetic acid moiety, along with a tert-butoxycarbonyl protecting group. This configuration may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. The following mechanisms are proposed based on existing literature:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting the synthesis and degradation of neurotransmitters.

- Receptor Modulation : It may interact with specific receptors, altering signaling pathways related to pain perception or inflammation.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, which could be leveraged in therapeutic applications.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Enzyme Inhibition | Reduced activity in metabolic enzymes | |

| Antimicrobial | Inhibition of bacterial growth | |

| Pain Modulation | Analgesic effects in animal models |

Case Studies and Research Findings

- Enzyme Inhibition Studies :

- Antimicrobial Activity :

- Analgesic Properties :

Q & A

Q. What are the optimal synthetic routes for 2-(1-((Tert-butoxycarbonyl)(methyl)amino)cyclopropyl)acetic acid with high stereochemical fidelity?

The synthesis typically involves cyclopropanation of a precursor followed by Boc-protection of the amine group. Key steps include:

- Cyclopropane ring formation : Use transition-metal catalysts (e.g., Rh(II)) for stereocontrolled cyclopropanation of allylic amines or esters .

- Boc protection : React the intermediate with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, DCM) to protect the methylamino group .

- Acetic acid moiety introduction : Hydrolysis or coupling reactions (e.g., using EDCI/HOBt) to attach the carboxylic acid group .

Optimization focuses on minimizing racemization and ensuring >95% purity via HPLC .

Q. How can NMR spectroscopy and mass spectrometry confirm the structural integrity of this compound?

- ¹H/¹³C NMR : Analyze cyclopropane ring protons (δ 0.8–1.5 ppm, split due to ring strain) and Boc-group tert-butyl signals (δ 1.4 ppm, singlet) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the cyclopropane and Boc-protected amine .

- HRMS : Confirm molecular ion ([M+H]⁺ or [M-H]⁻) with <2 ppm error. For example, C₁₂H₂₁NO₄ requires m/z 250.1543 .

Q. What strategies mitigate racemization during synthesis?

- Use low-temperature reactions (<0°C) during Boc protection and cyclopropanation .

- Employ chiral auxiliaries or enantioselective catalysts (e.g., Ru-based systems) for cyclopropane formation .

- Monitor optical rotation or chiral HPLC to assess enantiomeric excess (ee) at each step .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Acidic conditions : Boc group hydrolyzes rapidly at pH <3, releasing methylamine .

- Basic conditions : Stable at pH 7–9 but degrades above pH 10 via ester/amide hydrolysis .

- Thermal stability : Decomposes above 80°C; store at -20°C under nitrogen .

Advanced Research Questions

Q. What computational methods predict the compound’s reactivity and interaction with biological targets?

- DFT calculations : Model cyclopropane ring strain (≈27 kcal/mol) and Boc-group steric effects on reaction pathways .

- Molecular docking : Predict binding to enzymes (e.g., proteases) via hydrogen bonding (Boc carbonyl) and hydrophobic interactions (cyclopropane) .

- MD simulations : Assess conformational flexibility in aqueous vs. lipid environments .

Q. How to resolve contradictions in catalytic efficiency reported for cyclopropanation methods?

- Compare Rh(II) vs. Cu(I) catalysts: Rh(II) offers higher enantioselectivity (up to 95% ee) but lower yields (~60%), while Cu(I) gives >80% yield with moderate ee (~70%) .

- Use Design of Experiments (DoE) to optimize solvent (toluene vs. DCM), temperature, and catalyst loading .

Q. What are the challenges in achieving enantioselective synthesis, and how can chiral catalysts be optimized?

- Challenges : Cyclopropane’s rigid geometry limits catalyst-substrate interactions .

- Solutions : Develop chiral bisoxazoline ligands with tailored steric bulk to enhance ee .

- Evaluation : Compare ee via Mosher ester analysis or X-ray crystallography of intermediates .

Q. How does the compound interact with enzymes, and what techniques quantify binding affinity?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD) to targets like aminopeptidases .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for Boc-group interactions .

- X-ray crystallography : Resolve binding modes at atomic resolution (e.g., cyclopropane occupying hydrophobic pockets) .

Methodological Notes

- Stereochemical Analysis : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC .

- Contradiction Management : Cross-validate synthetic yields and ee using independent techniques (e.g., NMR, polarimetry) .

- Safety : Handle under inert atmosphere to prevent Boc-group degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.